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Compound of Interest

Compound Name:

2-((1-

((Benzyloxy)carbonyl)piperidin-4-

YL)oxy)acetic acid

Cat. No.: B066865 Get Quote

An In-Depth Technical Guide to the Physicochemical Characterization of 2-((1-
((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic Acid

Introduction
2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid is a bifunctional organic molecule

featuring a piperidine ring protected with a benzyloxycarbonyl (Cbz or Z) group, an ether

linkage at the 4-position, and a terminal carboxylic acid. This molecular scaffold is of significant

interest to researchers in medicinal chemistry and drug development. The Cbz-protected

piperidine is a common motif in pharmaceutical agents, offering a synthetically versatile handle

that can be deprotected under specific conditions to reveal a secondary amine for further

functionalization. The acetic acid moiety provides a crucial acidic center, influencing properties

such as solubility, receptor binding, and pharmacokinetic profiles.

The physical properties of this compound are critical determinants of its behavior in both

chemical and biological systems. Accurate characterization of parameters such as melting

point, solubility, and acidity (pKa) is a foundational step in the drug development pipeline.

These properties govern formulation strategies, predict absorption and distribution in vivo, and

influence the compound's interaction with biological targets. This guide provides a

comprehensive overview of the known properties of this molecule and presents detailed, field-
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proven methodologies for their experimental determination, empowering researchers to

perform a thorough physicochemical characterization.

Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its

fundamental properties can be established. The following table summarizes the core identifying

information for 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid.

Property Value Source

CAS Number 162504-85-0 [1]

Molecular Formula C₁₆H₂₁NO₅ (Calculated)

Molecular Weight 307.34 g/mol (Calculated)

Physical Form Solid (predicted)

Purity
96+% (as available from

suppliers)
[2]

Part 1: Thermal Analysis - Melting Point
Determination
The melting point is a fundamental indicator of a crystalline solid's purity and identity. A sharp,

defined melting range is characteristic of a pure substance, whereas impurities typically

depress and broaden this range.[3] For a compound like 2-((1-
((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid, Differential Scanning Calorimetry

(DSC) is the preferred modern technique over traditional methods like the Thiele tube for its

precision and the additional thermodynamic data it provides. However, the capillary method

remains a valid and accessible technique.

Experimental Protocol: Melting Point Determination via
Capillary Method
This protocol describes the use of a standard digital melting point apparatus, a common and

reliable instrument in modern chemistry labs.[4]
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Causality and Rationale: The slow heating rate near the melting point is crucial.[3] Rapid

heating can cause a lag between the thermometer reading and the actual sample temperature,

leading to erroneously high and broad melting ranges. Using a fresh, finely powdered sample

ensures uniform heat transfer throughout the solid matrix.[3][5]

Step-by-Step Methodology:

Sample Preparation:

Place a small amount of dry 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid
onto a clean, dry watch glass.

Using a spatula, crush the solid into a fine powder. This ensures uniform packing and

efficient heat transfer.[5]

Take a capillary tube and seal one end by briefly passing it through the outer edge of a

Bunsen burner flame, rotating continuously.[6]

Press the open end of the capillary tube into the powdered sample until a small amount of

material enters the tube.

To pack the sample, gently tap the sealed end of the capillary tube on a hard surface or

drop it down a long glass tube. The goal is to obtain a tightly packed column of 1-2 mm in

height at the bottom of the capillary.[5][6]

Apparatus Setup and Measurement:

Insert the prepared capillary tube into the designated slot in the melting point apparatus.

Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected

melting point (if unknown, a preliminary rapid scan can be performed on a separate

sample to find an approximate range).

Once the set temperature is reached, adjust the heating rate to a slow ramp of 1-2°C per

minute.[3] This slow rate is critical for achieving thermal equilibrium between the sample,

the heating block, and the thermometer.
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Observe the sample through the magnifying lens.

Record the temperature (T₁) at which the first drop of liquid appears.

Record the temperature (T₂) at which the entire sample has completely melted into a clear

liquid.

The melting point is reported as the range T₁ – T₂.

Post-Analysis:

Allow the apparatus to cool.

Dispose of the used capillary tube in a designated glass waste container. Never re-use a

capillary tube or a previously melted sample.[3][5]

Perform the measurement in duplicate or triplicate to ensure reproducibility.

Part 2: Aqueous Solubility Profile
Aqueous solubility is a critical parameter for any compound intended for biological study, as it

directly impacts bioavailability and formulation development.[7] The solubility of ionizable

molecules like 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid is highly

dependent on pH due to the presence of the carboxylic acid group. Therefore, a pH-solubility

profile is essential. The "gold standard" for determining equilibrium solubility is the saturation

shake-flask method.[7]

Experimental Protocol: pH-Solubility Profiling via Shake-
Flask Method
Causality and Rationale: This method aims to determine the thermodynamic equilibrium

solubility, which is the stable concentration of the compound in a saturated solution.[8] Using a

range of buffers is necessary to understand how the ionization state of the carboxylic acid

(which is deprotonated at pH > pKa) affects its interaction with water. An incubation period of

24-48 hours is typically required to ensure that the system has reached true equilibrium

between the dissolved and solid states.[9]
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Step-by-Step Methodology:

Preparation of pH Buffers:

Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 5,

6.8, 7.4, and 9). Use standard buffer systems (e.g., phosphate, acetate, borate) and verify

the final pH of each with a calibrated pH meter.

Sample Incubation:

Add an excess amount of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid to

a series of glass vials. The amount should be sufficient to ensure that undissolved solid

remains at equilibrium.

Add a fixed volume (e.g., 2 mL) of each prepared pH buffer to its respective vial.

Seal the vials tightly and place them in a shaker or rotator bath set to a constant

temperature (typically 25°C or 37°C for physiological relevance).[9]

Allow the samples to equilibrate for 24-48 hours. This extended time is crucial for sparingly

soluble compounds to reach saturation.[9]

Sample Analysis:

After incubation, visually confirm the presence of undissolved solid in each vial.

Carefully withdraw an aliquot from the supernatant of each vial using a syringe fitted with a

filter (e.g., 0.22 µm PVDF) to remove any solid particles.

Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water) to a

concentration within the linear range of the analytical method.

Quantify the concentration of the dissolved compound using a validated analytical

technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-

UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Data Interpretation:
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Use the measured concentration and the dilution factor to calculate the solubility of the

compound at each pH.

Plot the solubility (often on a logarithmic scale) as a function of pH to generate the pH-

solubility profile.

Workflow for Physicochemical Characterization
The following diagram illustrates the logical flow for the initial characterization of a novel

compound like the one discussed.

Compound Acquisition & Purity
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Caption: Workflow for initial physicochemical property analysis.

Part 3: Acidity Constant (pKa) Determination
The pKa is the pH at which a molecule's ionizable group is 50% protonated and 50%

deprotonated. For 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid, the carboxylic

acid group is the primary acidic center. Its pKa value is essential for predicting solubility,

absorption, and receptor interactions at different physiological pH values.

Experimental Protocol: pKa Determination via
Potentiometric Titration
Causality and Rationale: Potentiometric titration is a highly accurate method for determining the

pKa of acids and bases.[10] It involves monitoring the pH of a solution of the compound as a

standardized titrant (a strong base, in this case) is added. The pKa can be determined from the

resulting titration curve. Specifically, at the point where half of the acid has been neutralized by

the base, the concentrations of the acidic form [HA] and its conjugate base [A⁻] are equal.

According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] =

[HA], the log term becomes zero, and thus pH = pKa.[10]

Step-by-Step Methodology:

Preparation:

Accurately weigh a sample of the compound and dissolve it in a known volume of

deionized water. If aqueous solubility is low, a co-solvent system (e.g., water-methanol)

may be used, though this will yield an apparent pKa (pKaapp).

Standardize a solution of ~0.1 M sodium hydroxide (NaOH) against a primary standard

like potassium hydrogen phthalate (KHP).

Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

Titration Procedure:

Place the dissolved sample in a beaker with a magnetic stir bar and begin gentle stirring.
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Immerse the calibrated pH electrode and the tip of a burette containing the standardized

NaOH solution into the sample solution.

Record the initial pH of the solution.

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

After each addition, allow the pH reading to stabilize and record both the volume of titrant

added and the corresponding pH.

Continue this process until the pH has risen significantly past the expected equivalence

point (typically to pH 11-12).

Data Analysis:

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the

titration curve.

Identify the equivalence point, which is the point of maximum slope on the curve. This can

be determined visually from the inflection point or more accurately by calculating the first

or second derivative of the curve.

Determine the volume of NaOH required to reach the equivalence point (Veq).

The half-equivalence point occurs at exactly half this volume (Veq/2).

Find the pH on the titration curve that corresponds to the volume at the half-equivalence

point. This pH value is the pKa of the carboxylic acid.[11]
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[https://www.benchchem.com/product/b066865#2-1-benzyloxy-carbonyl-piperidin-4-yl-oxy-
acetic-acid-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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